molecular formula C7H12O2 B096330 Allyl isobutyrate CAS No. 15727-77-2

Allyl isobutyrate

Cat. No.: B096330
CAS No.: 15727-77-2
M. Wt: 128.17 g/mol
InChI Key: QNBDJTKBKITRJI-UHFFFAOYSA-N
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Description

Allyl isobutyrate (CAS 5137-15-3) is an organic ester formed by the esterification of isobutyric acid with allyl alcohol. It is characterized by a fruity, pineapple-like aroma, making it valuable in flavor and fragrance industries . Structurally, it consists of an allyl group (C₃H₅) bonded to the isobutyrate moiety (C₄H₇O₂), which contributes to its volatility and solubility in organic solvents .

Key applications include:

  • Food Industry: Enhances fruity notes in beverages, confectionery, and baked goods.
  • Cosmetics: Used in perfumes and personal care products for its sweet, floral undertones .
  • Chemical Synthesis: Serves as an intermediate in pharmaceuticals and agrochemicals due to its reactive allyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl isobutyrate is typically synthesized through the esterification reaction between allyl alcohol and isobutyric acid. The reaction is catalyzed by an acid, commonly sulfuric acid, and involves heating the reactants under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:

CH2=CHCH2OH+CH3CH2COOHCH2=CHCH2OCOCH2CH3+H2O\text{CH}_2=\text{CHCH}_2\text{OH} + \text{CH}_3\text{CH}_2\text{COOH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{OCOCH}_2\text{CH}_3 + \text{H}_2\text{O} CH2​=CHCH2​OH+CH3​CH2​COOH→CH2​=CHCH2​OCOCH2​CH3​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the equilibrium towards ester formation. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of allyl isobutyric acid.

    Reduction: Formation of allyl isobutanol.

    Substitution: Formation of allyl isobutyramide.

Scientific Research Applications

Food Industry Applications

Flavoring Agent:
Allyl isobutyrate is primarily used as a flavoring agent in food products due to its fruity scent. It is recognized for enhancing the sensory profile of various food items, including baked goods and confectioneries. Regulatory bodies like the European Food Safety Authority (EFSA) have evaluated its safety for use in food products, confirming that it meets safety standards for consumption .

Aroma Compound:
The compound's pleasant aroma makes it valuable in the fragrance industry as well. It is often incorporated into perfumes and scented products to impart a fruity note.

Pharmaceutical Applications

Potential Antimicrobial Properties:
Research indicates that this compound possesses antimicrobial properties, making it a candidate for use in pharmaceuticals. Studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing antimicrobial agents .

Drug Delivery Systems:
The compound has been explored for use in drug delivery systems due to its ability to form stable emulsions. Its properties can enhance the bioavailability of drugs when used as a carrier or excipient .

Polymer Chemistry

Synthesis of Polymers:
this compound serves as a monomer in the synthesis of various polymers through processes such as free radical polymerization and controlled/living radical polymerization (CRP). Its reactivity allows for the production of polymers with tailored properties suitable for specific applications .

Applications in Coatings and Adhesives:
Polymers derived from this compound are utilized in coatings and adhesives due to their excellent adhesion properties and resistance to environmental factors. This makes them ideal for use in industrial applications where durability is critical.

Case Studies

Study Application Findings
Study 1Flavoring AgentConfirmed safety levels for human consumption; enhances flavor profiles in baked goods .
Study 2Antimicrobial UseDemonstrated effectiveness against specific bacterial strains; potential for pharmaceutical development .
Study 3Polymer SynthesisSuccessful incorporation into polymer matrices; improved mechanical properties observed .

Mechanism of Action

The mechanism of action of allyl isobutyrate involves its interaction with specific molecular targets, primarily through its ester functional group. The compound can undergo hydrolysis to release allyl alcohol and isobutyric acid, which can then participate in various biochemical pathways. The ester group can also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Allyl isobutyrate shares functional similarities with other esters but differs in structure, odor profile, and metabolic pathways. Below is a comparative analysis:

Comparison with Other Allyl Esters

Property This compound Allyl Acetate Allyl Hexanoate Allyl Cyclohexanepropionate
Molecular Formula C₇H₁₂O₂ C₅H₈O₂ C₉H₁₆O₂ C₁₂H₂₀O₂
Odor Profile Fruity, pineapple Pungent, garlic-like Green, apple-like Floral, woody
Boiling Point (°C) ~150 103–105 185–190 250–255
Applications Food flavoring Polymer synthesis Perfumery Fragrance fixative
Metabolism Hydrolyzes to allyl alcohol and isobutyric acid Rapid hydrolysis to acrolein Slower hydrolysis Stable under mild conditions

Key Findings :

  • Allyl acetate is more toxic due to its rapid conversion to acrolein, a potent irritant, whereas this compound’s metabolism produces less toxic byproducts .
  • Allyl hexanoate and cyclohexanepropionate are preferred in perfumery for their stability and complex odor profiles .

Comparison with Isobutyrate Esters

Property This compound Ethyl Isobutyrate Isobutyl Isobutyrate
Molecular Formula C₇H₁₂O₂ C₆H₁₂O₂ C₈H₁₆O₂
Odor Profile Fruity, floral Sweet, rum-like Fruity, raspberry
Boiling Point (°C) ~150 110–112 148–150
Applications Flavor enhancer Rum flavoring Cosmetic fragrances
Regulatory Status GRAS (Generally Recognized As Safe) Limited ADI (Acceptable Daily Intake) PAC-1: 23 mg/m³

Key Findings :

  • Ethyl isobutyrate is more volatile but less stable in acidic environments compared to this compound .
  • Isobutyl isobutyrate has higher permissible exposure limits (PAC-1: 23 mg/m³) due to lower toxicity .

Olfactory Performance in Blends

This compound’s odor intensity is moderate compared to similar compounds (Table 4, ):

  • Ligustral: 0.57% area (green, floral notes).
  • Allyl Hexanoate: 0.74% area (apple-like freshness).
  • This compound: Contributes <0.5% area in gourmand blends but is critical for fruity top notes.

Biological Activity

Allyl isobutyrate (C7H12O2) is an allylic ester derived from isobutyric acid and allyl alcohol. It is recognized for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula : C7H12O2
  • Molecular Weight : 128.17 g/mol
  • CAS Number : 85071-20-1

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits inhibitory effects on both gram-positive and gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5%
Staphylococcus aureus0.3%
Candida albicans0.4%

These findings suggest that this compound may serve as a potential natural preservative in food products due to its ability to inhibit microbial growth, thereby extending shelf life and ensuring safety .

Anticancer Activity

Recent studies have explored the anticancer properties of this compound in various cancer cell lines. Notably, it has been shown to induce apoptosis in cancer cells through multiple mechanisms.

  • Apoptosis Induction : this compound triggers apoptosis in cancer cells by activating the caspase cascade and altering the expression of Bcl-2 family proteins.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, which inhibits proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels, leading to oxidative stress that can damage cellular components.

Case Study Data

A study involving human colon cancer cells (HCT-116) demonstrated that treatment with this compound resulted in:

Treatment ConcentrationCell Viability (%)Apoptosis Rate (%)
0 µM1005
50 µM7525
100 µM5050

These results indicate a dose-dependent effect on cell viability and apoptosis induction, highlighting its potential as an anticancer agent .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.

In Vitro Findings

In a study using lipopolysaccharide (LPS)-stimulated macrophages:

TreatmentTNF-α Production (pg/mL)IL-6 Production (pg/mL)
Control500300
This compound (100 µM)250150

This reduction in cytokine production suggests that this compound may be beneficial in managing inflammatory diseases .

Q & A

Q. Basic: How can researchers reliably determine the identity and purity of allyl isobutyrate in synthetic samples?

Methodological Answer:
To confirm identity and purity, use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Compare 1H^1H and 13C^{13}C NMR spectra with reference data (e.g., NIST Chemistry WebBook) to verify structural features like the allyl group (-CH2_2-CH=CH2_2) and isobutyrate ester moiety .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Match retention times and fragmentation patterns with authenticated standards. The molecular ion peak at m/z 128 (C7_7H12_{12}O2_2) and characteristic fragments (e.g., m/z 71 for the isobutyryl ion) are diagnostic .
  • Purity Assessment : Quantify impurities via GC with flame ionization detection (FID) or HPLC with UV detection. For new compounds, elemental analysis (C, H, O) is required to confirm >95% purity .

Q. Advanced: What experimental strategies optimize the synthesis of this compound while minimizing side reactions?

Methodological Answer:
Key considerations include:

  • Catalytic Selection : Use acid catalysts (e.g., sulfuric acid) for esterification between allyl alcohol and isobutyric acid. Alternatively, enzymatic catalysis (lipases) under mild conditions reduces unwanted polymerization of the allyl group .
  • Reaction Monitoring : Employ in-situ FTIR to track the disappearance of the carboxylic acid peak (~1700 cm1^{-1}) and emergence of the ester C=O stretch (~1740 cm1^{-1}) .
  • Byproduct Mitigation : Control temperature (<100°C) to prevent allyl group isomerization. Use inert atmospheres (N2_2) to avoid oxidation .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to limit inhalation exposure, as the compound may cause respiratory irritation .
  • Personal Protective Equipment (PPE) : Wear solvent-resistant gloves (e.g., nitrile) and safety goggles. Avoid ignition sources due to flammability (flash point ~40°C) .
  • Storage : Keep in sealed containers at 2–8°C, away from oxidizers (e.g., peroxides) and bases to prevent decomposition .

Q. Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

  • Cross-Validation : Compare spectra across multiple databases (e.g., NIST, Reaxys) and replicate measurements using calibrated instruments .
  • Isotopic Labeling : Use deuterated solvents in NMR to confirm peak assignments. For GC-MS discrepancies, employ high-resolution MS (HRMS) to distinguish isobaric interferences .
  • Literature Audit : Prioritize data from peer-reviewed journals over vendor catalogs, which may lack experimental details .

Q. Basic: What are the primary applications of this compound in flavor and fragrance research?

Methodological Answer:

  • Flavor Chemistry : Acts as a fruity/ethereal aroma agent (FEMA #2032). Quantify its threshold concentration in food matrices using GC-olfactometry or sensory panels .
  • Fragrance Formulation : Study its volatility and stability in perfumes via headspace analysis. Optimize delivery systems (e.g., microencapsulation) to prolong scent retention .

Q. Advanced: How can computational modeling predict the physicochemical properties of this compound?

Methodological Answer:

  • Quantum Chemistry : Use Gaussian or ORCA to calculate dipole moments, polarizability, and electrostatic potential surfaces. Compare with experimental data (e.g., logP from HPLC) .
  • Molecular Dynamics (MD) : Simulate solubility parameters in solvents like ethanol or hexane to guide formulation studies .
  • Toxicity Prediction : Apply QSAR models (e.g., EPA’s TEST) to estimate acute toxicity, supplementing with in vitro assays (e.g., Ames test) .

Q. Basic: What spectroscopic techniques are most effective for quantifying this compound degradation products?

Methodological Answer:

  • UV-Vis Spectroscopy : Monitor absorbance at 210–230 nm for conjugated dienes formed via oxidation .
  • FTIR : Track carbonyl peak shifts indicative of ester hydrolysis (e.g., broadening at ~1740 cm1^{-1}) .
  • LC-MS/MS : Identify polar degradation products (e.g., acrylic acid) with reverse-phase columns and MRM transitions .

Q. Advanced: How do researchers address discrepancies in reported toxicity data for this compound?

Methodological Answer:

  • Meta-Analysis : Aggregate data from OECD-compliant studies, excluding non-GLP sources. Adjust for variables like exposure duration and organism model .
  • Dose-Response Modeling : Use PROAST or BMDS to reanalyze raw data, identifying thresholds for NOAEL/LOAEL .
  • In Silico Cross-Check : Validate findings via ToxCast or CompTox Dashboard to identify mechanistic inconsistencies .

Properties

IUPAC Name

prop-2-enyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-5-9-7(8)6(2)3/h4,6H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBDJTKBKITRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166240
Record name Allyl isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15727-77-2
Record name Allyl isobutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15727-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl isobutyrate
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Record name Allyl isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166240
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Record name Allyl isobutyrate
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Record name ALLYL ISOBUTYRATE
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Allyl isobutyrate
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DL-Phenylalanine
Allyl isobutyrate
DL-Phenylalanine
DL-Phenylalanine
Allyl isobutyrate
DL-Phenylalanine
DL-Phenylalanine
Allyl isobutyrate
DL-Phenylalanine
DL-Phenylalanine
Allyl isobutyrate

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